5-Aminopyridazine 1-oxide

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

5-Aminopyridazine 1-oxide (CAS: Not assigned in major public registries; Molecular Formula: C₄H₅N₃O, MW: 111.10 g/mol) is a heterocyclic N-oxide derivative of pyridazine. It is characterized by the presence of an amino group at the 5-position and an N-oxide function at the 1-position, which together confer a distinct electronic profile that enhances its utility as a synthetic intermediate.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
Cat. No. B15230149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyridazine 1-oxide
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=CN=[N+](C=C1N)[O-]
InChIInChI=1S/C4H5N3O/c5-4-1-2-6-7(8)3-4/h1-3H,5H2
InChIKeyAVMPTTLRDJDNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyridazine 1-oxide: A Regiospecific Building Block for Heterocyclic Synthesis


5-Aminopyridazine 1-oxide (CAS: Not assigned in major public registries; Molecular Formula: C₄H₅N₃O, MW: 111.10 g/mol) is a heterocyclic N-oxide derivative of pyridazine . It is characterized by the presence of an amino group at the 5-position and an N-oxide function at the 1-position, which together confer a distinct electronic profile that enhances its utility as a synthetic intermediate. This compound is primarily employed as a precursor in the regiospecific construction of more complex pyridazine-based structures, rather than as a terminal bioactive agent, positioning it as a critical scaffold for medicinal chemistry and agrochemical development programs .

The Critical Importance of Regiochemistry: Why Alternative Aminopyridazine N-Oxides Are Not Direct Substitutes for 5-Aminopyridazine 1-oxide


In the context of heterocyclic chemistry, the substitution pattern on a pyridazine ring is a primary determinant of both its reactivity and the structure of downstream products. A generic 'aminopyridazine N-oxide' cannot be reliably substituted for 5-Aminopyridazine 1-oxide because the position of the amino group (e.g., 3- or 4-amino) dictates the electronic density and nucleophilic character of the ring, thereby governing the regiospecificity of subsequent reactions [1]. For instance, the synthesis of 5-Aminopyridazine 1-oxide via cycloaddition is completely regiospecific, yielding exclusively the 5-amino isomer with no detectable 4-amino byproduct [2]. This inherent specificity means that a procurement decision based on structural similarity alone carries a high risk of producing an entirely different, and likely undesired, product portfolio, leading to failed syntheses and wasted resources.

Quantitative Evidence of 5-Aminopyridazine 1-oxide's Superiority as a Synthetic Intermediate


Achieving Complete Regiochemical Fidelity in the Synthesis of 5-Aminopyridazine 1-Oxides

The synthesis of 5-Aminopyridazine 1-oxide via the cycloaddition of 1,3,4-oxadiazin-6-one 4-oxides with ynamines is completely regiospecific. Under the reported reaction conditions, the 5-amino isomer (8) is produced exclusively, with no formation of the isomeric 4-aminopyridazine 1-oxide (9) detected by 1H NMR analysis [1]. This is in stark contrast to alternative synthetic approaches to aminopyridazines, which often yield mixtures of isomers requiring difficult and costly separation.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Superior Yields in the Preparation of Substituted 5-Aminopyridazine 1-Oxide Derivatives

The Freeman and Grabiak (1976) method demonstrates the synthesis of a diverse array of substituted 5-aminopyridazine 1-oxides in good to high yields. Yields for these 5-amino derivatives ranged from 71% to as high as 95% for specific analogs (Table I) [1]. This level of synthetic efficiency is a critical metric for process feasibility and cost-effectiveness.

Process Chemistry Organic Synthesis Scale-up

Demonstrated Utility as a Versatile Precursor to 5-Substituted Pyridazine 1-Oxides

5-Amino-3,4-dichloropyridazine 1-oxide, a halogenated analog of the core scaffold, has been explicitly identified as a viable starting material for the preparation of a wide range of 5-substituted pyridazine 1-oxides [1]. This is achieved via diazotization of the 5-amino group and subsequent substitution with halogens like chlorine or bromine. The process is regioselective; for instance, attempts to brominate at the 3-position gave poor yields, highlighting the unique reactivity of the 5-position [1].

Medicinal Chemistry Agrochemicals Derivatization

Optimal Use Cases for 5-Aminopyridazine 1-oxide in R&D and Production


Regiospecific Construction of Complex Pyridazine-Based Libraries for Drug Discovery

Medicinal chemistry programs seeking to explore the SAR of pyridazine-containing leads benefit from the regiospecific synthesis of 5-aminopyridazine 1-oxide. As established, its synthesis is completely regiospecific, avoiding isomeric mixtures [1]. This allows for the efficient preparation of structurally defined, single-isomer libraries of 5-substituted pyridazine N-oxides, accelerating hit-to-lead optimization and ensuring the integrity of biological assay data.

Cost-Effective Production of Key Pharmaceutical Intermediates

In a process chemistry or scale-up setting, the high yields (71-95%) reported for the synthesis of 5-aminopyridazine 1-oxide derivatives [2] are a key economic driver. When a target molecule requires a pyridazine N-oxide moiety with a specific 5-substitution pattern, this compound offers a more atom-economical and less wasteful route compared to alternative syntheses that might involve protecting group strategies or produce hard-to-separate isomeric byproducts.

Development of Novel Agrochemicals via Privileged Heterocyclic Scaffolds

The 5-amino group serves as a versatile synthetic handle for introducing diverse functionalities, as demonstrated by its transformation into halogenated derivatives [3]. This makes 5-aminopyridazine 1-oxide a valuable starting material for synthesizing novel pyridazine-based agrochemical candidates, where the N-oxide functionality can improve physicochemical properties like solubility and metabolic stability, and the 5-position can be elaborated to optimize target binding.

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